N,N-Diethyl-3-(piperazin-1-YL)propanamide

Catalog No.
S12587282
CAS No.
70772-55-3
M.F
C11H23N3O
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-3-(piperazin-1-YL)propanamide

CAS Number

70772-55-3

Product Name

N,N-Diethyl-3-(piperazin-1-YL)propanamide

IUPAC Name

N,N-diethyl-3-piperazin-1-ylpropanamide

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)5-8-13-9-6-12-7-10-13/h12H,3-10H2,1-2H3

InChI Key

DHXSHACIOYSPMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCN1CCNCC1

N,N-Diethyl-3-(piperazin-1-YL)propanamide is a chemical compound characterized by its unique structural framework, which includes a piperazine ring attached to a propanamide backbone. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the piperazine moiety, which is known to enhance biological activity and facilitate interactions with various biological targets.

The molecular formula for N,N-Diethyl-3-(piperazin-1-YL)propanamide is C11H22N2OC_{11}H_{22}N_2O, and it has a molecular weight of approximately 198.31 g/mol. The compound's structure can be visualized as having two ethyl groups attached to the nitrogen atom of the piperazine, contributing to its lipophilicity and influencing its pharmacokinetic properties.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
  • Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions .

The biological activity of N,N-Diethyl-3-(piperazin-1-YL)propanamide has been explored in various studies. Compounds containing piperazine rings are often associated with a range of pharmacological effects, including:

  • Antidepressant Properties: Similar compounds have shown efficacy in treating depression.
  • Antipsychotic Activity: Some derivatives exhibit potential as antipsychotics by modulating neurotransmitter systems.
  • Neuropharmacological Effects: The compound may influence neurological pathways, suggesting potential use in treating neurological disorders .

The synthesis of N,N-Diethyl-3-(piperazin-1-YL)propanamide typically involves the following steps:

  • Formation of Piperazine Ring: The piperazine moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Alkylation: The piperazine ring is then alkylated with diethylamine or similar reagents to introduce the ethyl groups.
  • Formation of Propanamide Backbone: The final step involves coupling the piperazine derivative with a propanoyl chloride or related acylating agent to form the amide linkage.

N,N-Diethyl-3-(piperazin-1-YL)propanamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for psychiatric and neurological disorders.
  • Chemical Research: It is useful in studies exploring structure-activity relationships of piperazine derivatives.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific biological pathways in pests or diseases .

Interaction studies involving N,N-Diethyl-3-(piperazin-1-YL)propanamide have focused on its binding affinity to various receptors and enzymes. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their signaling pathways. These interactions are critical for understanding the pharmacodynamics and therapeutic potential of this compound .

Several compounds share structural similarities with N,N-Diethyl-3-(piperazin-1-YL)propanamide, each exhibiting unique properties and activities. Below is a comparison highlighting these similarities and differences:

Compound NameStructure TypeNotable Activity
N,N-Diethyl-2-(piperazin-1-YL)ethanaminePiperazine derivativeAntidepressant properties
N-Methyl-2-(4-methylpiperazin-1-YL)ethanaminePiperazine derivativeAntipsychotic activity
2-(4-Ethylpiperazin-1-YL)ethanaminePiperazine derivativeAntibacterial properties
N,N-Dimethyl-2-(4-methylpiperazin-1-YL)ethanaminePiperazine derivativeNeuropharmacological effects

These compounds highlight the versatility of the piperazine scaffold in medicinal chemistry, showcasing how variations in substituents can lead to significant differences in biological activity and therapeutic potential .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.184112366 g/mol

Monoisotopic Mass

213.184112366 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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